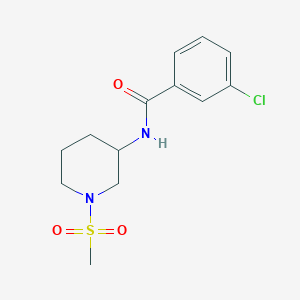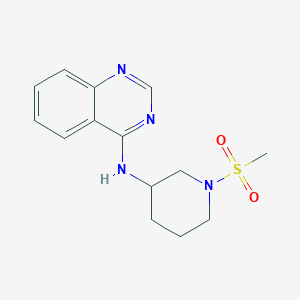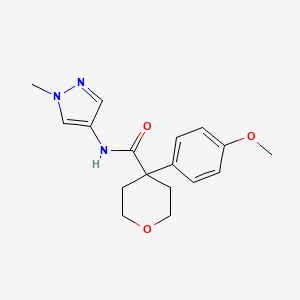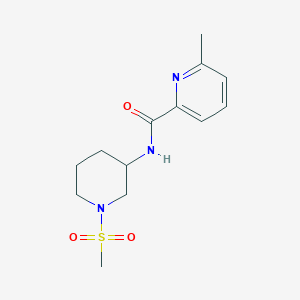
3-chloro-N-(1-methylsulfonylpiperidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(1-methylsulfonylpiperidin-3-yl)benzamide, commonly known as CMPB, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. CMPB is a member of the benzamide family of compounds, which are known to have various biological activities.
作用機序
CMPB acts as a positive allosteric modulator of TRPV1 channels, enhancing their activity in response to capsaicin, the active ingredient in chili peppers. CMPB binds to a site on TRPV1 that is distinct from the capsaicin binding site and increases the sensitivity of the channel to capsaicin. This results in an increased influx of calcium ions into the sensory neurons, leading to the sensation of pain.
Biochemical and Physiological Effects:
CMPB has been shown to enhance the activity of TRPV1 channels in vitro and in vivo, leading to an increased sensitivity to capsaicin-induced pain. CMPB has also been shown to have analgesic effects in animal models of pain, suggesting that it may have potential as a therapeutic agent for the treatment of pain.
実験室実験の利点と制限
CMPB has several advantages as a pharmacological tool for studying TRPV1 channels. It is highly selective for TRPV1 channels and does not affect the activity of other ion channels. CMPB is also stable and can be easily synthesized in large quantities. However, one limitation of CMPB is that it is not very potent and requires high concentrations to achieve its effects on TRPV1 channels.
将来の方向性
There are several future directions for research on CMPB. One area of research is to investigate the potential therapeutic applications of CMPB for the treatment of pain. Another area of research is to explore the structure-activity relationship of CMPB and develop more potent analogs. Additionally, it would be interesting to investigate the effects of CMPB on other TRP channels and ion channels. Finally, further research is needed to understand the long-term effects of CMPB on TRPV1 channels and the nervous system.
合成法
CMPB can be synthesized using a multistep process that involves the reaction of 3-chlorobenzoyl chloride with 1-methylpiperidine-3-amine, followed by the addition of methanesulfonyl chloride. The resulting product is purified using column chromatography to obtain CMPB in high purity.
科学的研究の応用
CMPB has been widely used as a pharmacological tool to study the function of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in pain sensation. CMPB has been shown to modulate the activity of TRPV1 channels, making it a valuable tool for investigating the role of TRPV1 in pain perception.
特性
IUPAC Name |
3-chloro-N-(1-methylsulfonylpiperidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-20(18,19)16-7-3-6-12(9-16)15-13(17)10-4-2-5-11(14)8-10/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKLNYXVURKAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7533160.png)
![2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide](/img/structure/B7533168.png)

![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533178.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanamide](/img/structure/B7533202.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7533224.png)


